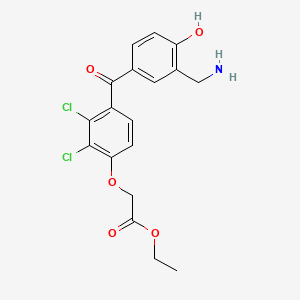

Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

A-49816 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。 合成路线和反应条件的具体细节属于专有信息,未公开 .

工业生产方法

A-49816 的工业生产方法也是专有的。 已知该化合物有多种形式,包括 A-49816 盐酸盐 .

化学反应分析

反应类型

A-49816 会经历多种化学反应,包括:

氧化: A-49816 在特定条件下可以被氧化,形成多种氧化产物。

还原: 该化合物可以用常见的还原剂进行还原。

常用试剂和条件

用于 A-49816 反应的常用试剂包括氧化剂、还原剂和卤化剂。 这些反应的具体条件根据所需的产物而有所不同 .

主要形成的产物

A-49816 反应形成的主要产物取决于反应类型和所用试剂。 例如,氧化反应可能会产生各种氧化衍生物,而取代反应可能会产生卤代化合物 .

科学研究应用

A-49816 由于其高效率利尿特性,在科学研究中被广泛使用。其应用包括:

化学: A-49816 在各种化学研究中用作参考化合物。

生物学: 该化合物用于研究利尿剂对生物系统的影响。

医学: A-49816 用于临床前研究,以研究其潜在的治疗效果。

工业: 该化合物用于开发新的利尿药物.

作用机制

A-49816 通过抑制肾脏中钠离子和氯离子的再吸收发挥作用,导致尿液产量增加。 这种机制涉及特定分子靶标和途径的调节,包括离子通道和转运蛋白 .

相似化合物的比较

类似化合物

与 A-49816 相似的化合物包括其他高效率利尿剂,如呋塞米和布美他尼 .

独特性

A-49816 由于其特定的化学结构和高效率利尿特性而具有独特性。 与其他利尿剂不同,A-49816 具有独特的分子式,并表现出独特的药理作用 .

生物活性

Acetic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester presents a unique structure that may confer various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes:

- An acetic acid moiety

- A dichlorophenoxy group

- An aminomethyl-4-hydroxybenzoyl substituent

These functional groups are believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation and is a target for Alzheimer's disease treatment .

- Antimicrobial Activity : The ethyl ester form has shown potential antimicrobial properties against various bacterial strains. The presence of the dichlorophenoxy group enhances its lipophilicity, allowing better penetration into microbial membranes .

- Antioxidant Effects : The hydroxyl groups in the structure may contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| AChE Inhibition | Reduced AChE activity in vitro | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Scavenging of DPPH radicals |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various acetic acid derivatives, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that treatment with the compound led to a decrease in neuronal apoptosis markers and improved cognitive function in animal models subjected to induced oxidative stress. This suggests a promising avenue for further research into its application for neurodegenerative diseases.

属性

CAS 编号 |

78235-72-0 |

|---|---|

分子式 |

C18H17Cl2NO5 |

分子量 |

398.2 g/mol |

IUPAC 名称 |

ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate |

InChI |

InChI=1S/C18H17Cl2NO5/c1-2-25-15(23)9-26-14-6-4-12(16(19)17(14)20)18(24)10-3-5-13(22)11(7-10)8-21/h3-7,22H,2,8-9,21H2,1H3 |

InChI 键 |

KWDSYQYCWWCCAV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl |

规范 SMILES |

CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl |

外观 |

Solid powder |

Key on ui other cas no. |

78235-72-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)ethyl ester A 49816 A-49816 acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。